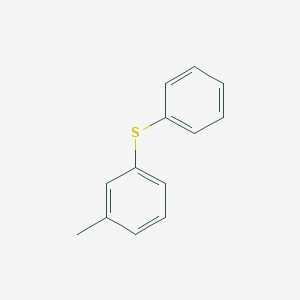

Benzene, 1-methyl-3-(phenylthio)-

Beschreibung

Contextualization within Substituted Thioether Chemistry

Thioethers, or sulfides, are a class of organosulfur compounds characterized by a sulfur atom bonded to two organic substituents (R-S-R'). They are the sulfur analogues of ethers (R-O-R') and share some similar chemical properties due to the position of sulfur and oxygen in the same group of the periodic table. However, the larger size and greater polarizability of the sulfur atom compared to oxygen impart distinct reactivity to thioethers. researchgate.net

Benzene (B151609), 1-methyl-3-(phenylthio)- is a diaryl sulfide (B99878), meaning both organic groups attached to the sulfur atom are aromatic rings. The presence of a methyl group on one of the benzene rings makes it a substituted diaryl sulfide. The position of this methyl group (meta- to the phenylthio group) influences the electronic properties and reactivity of the molecule. The study of such substituted thioethers is crucial for understanding structure-activity relationships in various chemical and biological systems.

The synthesis of thioethers is a significant area of research in organic chemistry. Common methods for their preparation include the Williamson ether synthesis-like reaction where a thiolate reacts with an alkyl halide. researchgate.net For aromatic thioethers like Benzene, 1-methyl-3-(phenylthio)-, metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr) are prevalent synthetic routes. nih.gov

Historical Perspective on Aromatic Thioether Studies

The study of aromatic thioethers has a long history, intertwined with the development of organic sulfur chemistry. Early research focused on their synthesis and basic reactivity, often in comparison to their ether counterparts. The Ullmann condensation, developed in the early 20th century, was one of the first methods used for the synthesis of diaryl ethers and was later adapted for diaryl sulfides.

Over the decades, the field has evolved significantly with the advent of modern analytical techniques and the development of new synthetic methodologies. The discovery of transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination which has been adapted for C-S bond formation, revolutionized the synthesis of aromatic thioethers, allowing for the creation of a wide array of complex molecules under milder conditions. Research has also expanded to investigate the unique electronic and photophysical properties of aromatic thioethers, with some studies exploring their potential as luminophores. acs.org

Scope of Academic Research on Benzene, 1-methyl-3-(phenylthio)- and Analogous Structures

Academic research on Benzene, 1-methyl-3-(phenylthio)- specifically is limited. However, extensive research exists for the broader class of diaryl sulfides and meta-substituted aromatic compounds. This research can be categorized into several key areas:

Synthetic Methodology: A significant portion of the research focuses on the development of new and efficient methods for the synthesis of diaryl sulfides. This includes the use of various catalysts, such as palladium, copper, and nickel, to facilitate the cross-coupling of aryl halides or their equivalents with thiols. nih.gov Metal-free synthetic approaches are also an active area of investigation. nih.gov

Structural and Spectroscopic Analysis: The characterization of diaryl sulfides using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy is a fundamental aspect of their study. This data provides crucial information about the molecular structure and bonding within these compounds.

Reactivity Studies: Research into the reactivity of diaryl sulfides includes their oxidation to sulfoxides and sulfones, which are also important functional groups in organic chemistry. The electronic effects of substituents on the aromatic rings on the reactivity of the thioether linkage are also a subject of study.

Potential Applications: While specific applications for Benzene, 1-methyl-3-(phenylthio)- are not widely documented, research on analogous structures explores their potential in various fields. For instance, some diaryl sulfide derivatives have been investigated for their biological activity. A study on 1,3-diaryl substituted pyrazole (B372694) derivatives, which share a meta-substitution pattern, showed moderate anti-tuberculosis activity. nist.gov

Below is a table summarizing the basic properties of Benzene, 1-methyl-3-(phenylthio)-.

| Property | Value |

| CAS Number | 13865-48-0 |

| Molecular Formula | C13H12S |

| Molecular Weight | 200.30 g/mol |

This data is compiled from publicly available chemical databases.

The following table lists some of the common precursors that can be used in the synthesis of Benzene, 1-methyl-3-(phenylthio)-.

| Precursor | CAS Number |

| 3-Iodotoluene (B1205562) | 625-95-6 |

| Thiophenol | 108-98-5 |

| 3-Bromotoluene | 591-17-3 |

| m-Tolylboronic acid | 17933-03-8 |

| 3-Chlorotoluene (B144806) | 108-41-8 |

| Iodobenzene | 591-50-4 |

| Sodium benzenethiolate | 930-69-8 |

This data is compiled from chemical supplier information.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12S/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVTUKZKUYWJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160737 | |

| Record name | Benzene, 1-methyl-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-48-0 | |

| Record name | Benzene, 1-methyl-3-(phenylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013865480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-methyl-3-(phenylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1 Methyl 3 Phenylthio and Its Derivatives

Direct Synthesis Approaches to Benzene (B151609), 1-methyl-3-(phenylthio)-

The synthesis of aryl thioethers, such as Benzene, 1-methyl-3-(phenylthio)-, can be achieved through various chemical reactions. These methods primarily focus on the formation of a carbon-sulfur (C-S) bond between an aromatic ring and a sulfur-containing nucleophile.

Nucleophilic Aromatic Substitution with Thiophenols

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for forming C-S bonds. In this approach, an activated aryl halide or a substrate with a good leaving group reacts with a thiophenolate, generated from the corresponding thiophenol. The aromatic ring must be activated by electron-withdrawing groups to facilitate the nucleophilic attack.

For the synthesis of Benzene, 1-methyl-3-(phenylthio)-, a suitable starting material would be a 3-halotoluene (e.g., 3-chlorotoluene (B144806) or 3-bromotoluene) or a toluene (B28343) derivative with another suitable leaving group at the 3-position. The reaction proceeds by treating this substrate with thiophenol in the presence of a base. The base deprotonates the thiophenol to form the more nucleophilic thiophenolate anion, which then attacks the aromatic ring, displacing the leaving group.

A general procedure involves the reaction of a substituted halobenzene with a thiohydrogenating reagent, such as an alkali metal hydrosulfide (B80085) (e.g., sodium hydrosulfide or potassium hydrosulfide), in an aprotic polar solvent. google.com The reaction mixture is typically stirred at an elevated temperature, and upon completion, the product is isolated after acidification. google.com The choice of solvent and base is crucial for the success of the reaction. Polar aprotic solvents are often employed to enhance the reactivity of the nucleophile.

The synthesis of various aryl thiols from aryl iodides can be achieved using sodium sulfide (B99878) nonahydrate (Na₂S·9H₂O) as the sulfur source, catalyzed by a small amount of 1,2-ethanedithiol. organic-chemistry.org Another method involves a copper-catalyzed reaction of aryl iodides with sulfur powder, followed by reduction to yield the aryl thiol. organic-chemistry.org

Cross-Coupling Reactions for Carbon-Sulfur Bond Formation

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of C-S bonds, offering milder reaction conditions and broader substrate scope compared to traditional methods. nih.gov Palladium, copper, and ruthenium are among the most common metals used for this purpose. nih.gov

In the context of synthesizing Benzene, 1-methyl-3-(phenylthio)-, a cross-coupling reaction would typically involve the reaction of 3-halotoluene or a related derivative with thiophenol or a thiophenol equivalent in the presence of a transition metal catalyst and a base. For instance, palladium-catalyzed coupling of thiols with aryl halides is a widely used method for thioether synthesis. nih.gov

Ruthenium-catalyzed decarboxylative cross-coupling of carbonothioates provides a novel route to allyl(aryl)sulfides, avoiding the use of halocarbon precursors. nih.gov While this specific method produces allyl(aryl)sulfides, the underlying principle of transition metal-catalyzed C-S bond formation is broadly applicable.

The choice of catalyst, ligand, base, and solvent is critical for optimizing the yield and selectivity of the cross-coupling reaction. These reactions often proceed under milder conditions than SNAr reactions and can tolerate a wider range of functional groups.

Synthesis of Analogous Phenylthio-Substituted Aromatic Compounds

The synthetic strategies for preparing phenylthio-substituted aromatic compounds extend to more complex heterocyclic systems, such as quinolines. The Morita-Baylis-Hillman (MBH) reaction provides a versatile platform for accessing highly functionalized molecules that can serve as precursors to these quinoline (B57606) derivatives. mdpi.comresearchgate.net

Strategies Involving Morita-Baylis-Hillman (MBH) Adducts for Quinolines Bearing Phenylthio Moieties

The MBH reaction involves the coupling of an aldehyde and an activated alkene, catalyzed by a nucleophilic catalyst such as a tertiary amine or phosphine (B1218219). organic-chemistry.org The resulting MBH adducts are densely functionalized and can be transformed into a variety of complex structures, including quinolines. mdpi.comresearchgate.net

The synthesis of quinoline derivatives from MBH adducts often involves a cyclization step. organic-chemistry.orgresearchgate.net For instance, MBH adducts derived from 2-nitrobenzaldehydes can undergo reductive cyclization to form quinolines. researchgate.net The choice of reducing agent and reaction conditions can influence the chemo- and regioselectivity of the cyclization. researchgate.net

A convenient one-pot procedure has been developed for the preparation of 2-methyl-3-(phenylthiomethyl)quinolines from Morita-Baylis-Hillman adducts. nih.gov This method involves the conjugate addition of a thiol to the MBH adduct, followed by a reductive cyclization using iron in acetic acid (Fe/AcOH). nih.gov This one-pot approach simplifies the synthetic process by avoiding the isolation of intermediates.

The general applicability of this one-pot reductive cyclization has been explored, demonstrating its utility in synthesizing a range of quinoline derivatives. researchgate.net The reaction conditions can be tuned to favor the formation of either quinolines or quinoline-N-oxides. researchgate.net

The synthesis of C3-alkylthioquinoline frameworks can be achieved through the manipulation of MBH adducts. The conjugate addition of thiols to MBH adducts is a key step in introducing the alkylthio moiety. Subsequent transformations, such as cyclization and aromatization, lead to the desired quinoline core.

The versatility of the MBH reaction allows for the introduction of various substituents on the quinoline ring. By starting with appropriately substituted aldehydes and activated alkenes, a diverse library of C3-alkylthioquinolines can be prepared. The phenylthio group, in particular, can be introduced by using thiophenol as the thiol component in the conjugate addition step. nih.gov

Copper-Catalyzed Formation of Aromatic Carbon-Sulfur Bonds

Copper-catalyzed reactions represent a classical and still widely used approach for the formation of aryl thioethers. nih.gov This method, often referred to as the Ullmann condensation, typically involves the reaction of an aryl halide with a thiol in the presence of a copper catalyst. wikipedia.org

The traditional Ullmann reaction often required harsh conditions, including high temperatures (frequently over 210°C) and stoichiometric amounts of copper. wikipedia.org However, significant advancements have been made, including the development of soluble copper catalysts and the use of ligands to facilitate the reaction under milder conditions. nih.govwikipedia.org For the synthesis of Benzene, 1-methyl-3-(phenylthio)-, this would typically involve the reaction of 3-halotoluene (e.g., 3-iodotoluene (B1205562) or 3-bromotoluene) with thiophenol using a copper catalyst.

Key features of modern copper-catalyzed C-S bond formation include:

Catalysts: While copper metal can be used, copper(I) salts like CuI and CuBr are common. nih.govorganic-chemistry.org Copper(II) salts can also be effective. bohrium.com

Ligands: The use of ligands such as 1,10-phenanthroline (B135089) can improve catalyst performance and allow for lower reaction temperatures. organic-chemistry.org

Solvents: High-boiling polar solvents like DMF, N-methylpyrrolidone, or nitrobenzene (B124822) are often employed. wikipedia.org

A notable advancement is the use of arylboronic acids as the aryl source in a modified Chan-Evans-Lam cross-coupling reaction, which can proceed in the presence of stoichiometric copper. nih.gov

| Reactants | Catalyst System | Conditions | Product | Reference |

| Aryl Iodide, Thiol | 5 mol% CuI, Ethylene glycol, K2CO3 | Good to excellent yields | Aryl Sulfide | nih.gov |

| Aryl Iodide, Thiol | CuBr, Phosphazene base | Biaryl Sulfide | nih.gov | |

| Arylboronic Acid, Thioimide | Copper(I)-carboxylate complex | Biaryl Sulfide | nih.gov |

Reactions Utilizing Sodium Arenethiolates for Thioether Formation

The reaction of an aryl halide with a pre-formed sodium arenethiolate, such as sodium thiophenolate, is a fundamental method for synthesizing aryl thioethers. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. jst.go.jp Sodium thiophenolate can be prepared from the reaction of thiophenol with sodium in diethyl ether. sigmaaldrich.com

For the synthesis of Benzene, 1-methyl-3-(phenylthio)-, this method would involve reacting 3-halotoluene with sodium thiophenolate. The reactivity of the aryl halide follows the general trend: I > Br > Cl > F. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring of the halide can activate the ring towards nucleophilic attack, although this is not a requirement for the reaction to occur, especially with more reactive halides. wikipedia.org

Recent developments have focused on milder reaction conditions, avoiding the need for pre-formation of the thiolate. jst.go.jp For instance, using a combination of a base like potassium tert-butoxide (t-BuOK) in a solvent such as DMF allows for the in situ generation of the thiolate from the corresponding thiol. jst.go.jp The addition of crown ethers, like 18-crown-6, can enhance the reactivity of aryl fluorides in these reactions. jst.go.jp

| Aryl Halide | Nucleophile | Conditions | Product | Reference |

| Aryl Halide | Sodium Thiophenolate | SNAr conditions | Aryl Thioether | jst.go.jp |

| Aryl Halide | Thiol | t-BuOK, DMF, 0-25 °C | Aryl Thioether | jst.go.jp |

| Aryl Fluoride (with EWG) | Thiol | t-BuOK, DMF, 18-crown-6 | Aryl Thioether | jst.go.jp |

Sulfenylation Reactions Mediated by N-(Phenylthio) Reagents

Electrophilic sulfenylation offers an alternative route to aryl thioethers. In this approach, an electron-rich aromatic compound is reacted with an electrophilic sulfur reagent. N-(Phenylthio) reagents, such as N-(phenylthio)succinimide (NPS) and N-(phenylthio)phthalimide, are effective sulfenylating agents. nih.govbeilstein-journals.org

The synthesis of these reagents can be achieved by reacting a mercaptan with N-chlorosuccinimide (NCS) in the presence of a base like triethylamine. oup.com For the synthesis of Benzene, 1-methyl-3-(phenylthio)-, this would typically involve the sulfenylation of an activated toluene derivative. For example, the reaction of an appropriate organometallic derivative of toluene with N-(phenylthio)succinimide could yield the desired product.

Recent research has shown that the direct sulfenylation of C-H bonds is possible, often facilitated by a catalyst. For instance, copper-catalyzed sulfenylation of benzoic acid derivatives at the β-position has been demonstrated. nih.gov

| Substrate | Reagent | Catalyst/Conditions | Product | Reference |

| Ketones | N-Chlorosuccinimide (NCS) | Mild conditions | α-Ketothioether | researchgate.net |

| Acylsilanes | N-(Phenylthio)succinimide | p-Toluenesulfonic acid, Acetonitrile | α-Sulfenylated acylsilane | researchgate.net |

| Aldehydes (α-alkyl) | N-(Phenylthio)succinimide | p-Toluenesulfonic acid, Acetonitrile | α-Sulfenylated aldehyde | researchgate.net |

Synthesis of Phenylthio-Substituted Heterocyclic Systems

Aryl thioethers, including Benzene, 1-methyl-3-(phenylthio)-, can serve as precursors for the synthesis of sulfur-containing heterocyclic systems. One notable class of such compounds is the thianthrenes. rsc.org

The synthesis of thianthrenes can be achieved through various methods, including the reaction of arenethiols with fuming sulfuric acid and a reducing agent, or the reaction of unfunctionalized aromatics with sulfur monochloride (S₂Cl₂) and a Lewis acid like aluminum chloride (AlCl₃). rsc.org More modern approaches involve the use of S-diimidated 1,2-arenedithiols in what are termed thia-APEX reactions, which allow for the fusion of a benzodithiine unit onto an unfunctionalized aromatic substrate in the presence of a catalytic amount of triflic acid (TfOH). rsc.org

Furthermore, aryl thianthrenium salts can be synthesized and utilized in further functionalization reactions. nih.gov These salts can be prepared by the electrophilic aromatic substitution of thianthrenium perchlorate (B79767) with electron-rich arenes. nih.gov The resulting aryl thianthrenium salts can then be used in reactions such as hydroxylation or fluorination. nih.gov

Palladium-Catalyzed Coupling Reactions for Aryl-Thioether Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol adapted for C-S bond formation, have become a powerful and versatile tool for the synthesis of aryl thioethers. researchgate.netmychemblog.comwikipedia.org These reactions typically involve the coupling of an aryl halide or triflate with a thiol in the presence of a palladium catalyst, a phosphine ligand, and a base. mychemblog.com

The key to the success of these reactions lies in the choice of the ligand, which plays a crucial role in the catalytic cycle. The cycle generally involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the thiolate, and finally reductive elimination to form the C-S bond and regenerate the Pd(0) catalyst. wuxiapptec.com

A wide range of aryl halides (iodides, bromides, and chlorides) and thiols (both aliphatic and aromatic) can be used, demonstrating the broad substrate scope of this methodology. mit.edu For the synthesis of Benzene, 1-methyl-3-(phenylthio)-, this would involve the coupling of a 3-halotoluene with thiophenol.

Recent advancements have focused on the development of more active and stable catalysts, allowing for reactions to be carried out under milder conditions, even at room temperature, and with lower catalyst loadings. nih.govyoutube.com

| Aryl Halide/Triflate | Thiol | Catalyst System | Base | Product | Reference |

| Aryl Bromide | Amine (for C-N) | Pd(0) with P(o-tol)₃ | Aryl Amine | mychemblog.com | |

| Aryl Halide | Thiol | Pd(OAc)₂ / 1,1'-bis(diisopropylphosphino)ferrocene | Aryl Thioether | mit.edu | |

| Aryl Bromide | 4-methoxythiophenol | AlPhos-bound precatalyst | C-S coupled product | nih.gov |

Emerging Synthetic Strategies for Thioethers

The field of thioether synthesis is continuously evolving, with a strong emphasis on developing more sustainable and efficient methods.

Environmentally Benign (Green Chemistry) Approaches in Thioether Synthesis

Green chemistry principles are increasingly being applied to the synthesis of aryl thioethers to reduce the environmental impact of chemical processes. mdpi.com Key areas of focus include the use of less hazardous reagents, milder reaction conditions, and the development of catalytic systems that are more efficient and recyclable.

One promising approach is the use of xanthates as odorless and stable thiol surrogates. mdpi.comresearchgate.net This method avoids the use of foul-smelling and air-sensitive thiols. The reaction can proceed via nucleophilic substitution of an aryl halide with a potassium xanthate (ROCS₂K) and can be performed under transition-metal-free and base-free conditions. mdpi.com

Other green strategies include:

Water as a solvent: The development of water-soluble catalysts allows for reactions to be carried out in aqueous media, reducing the need for volatile organic solvents. google.com

Metal-free reactions: The development of metal-free cross-coupling reactions, for example, those promoted by visible light, offers a more sustainable alternative to traditional metal-catalyzed methods. organic-chemistry.org

These emerging strategies aim to make the synthesis of aryl thioethers like Benzene, 1-methyl-3-(phenylthio)- safer, more economical, and more environmentally friendly. google.com

Development of Metal-Free Sulfenylation Procedures

The direct C-H sulfenylation of arenes represents a highly atom-economical approach to synthesizing aryl sulfides. Metal-free strategies for this transformation have emerged, utilizing various sulfur sources and activation methods.

One prominent metal-free approach involves the use of sulfoxides as the sulfur source. In these reactions, the sulfoxide (B87167) is activated in situ to generate a reactive sulfur electrophile that can then be attacked by an electron-rich arene. While this method is effective for a range of arenes and heteroarenes, the regioselectivity on substituted benzenes like toluene can be a challenge, often yielding a mixture of ortho and para isomers due to the directing effect of the methyl group. Achieving meta-selectivity often requires specific directing group strategies or alternative reaction pathways.

Another significant advancement in metal-free sulfenylation is the use of diaryliodonium salts as arylating agents for thiols. This method allows for the formation of a C-S bond under mild, metal-free conditions. The reaction proceeds via the activation of the thiol by a base, followed by nucleophilic attack on the diaryliodonium salt.

Electrochemical methods also present a powerful tool for metal-free C-S bond formation. These reactions utilize an electric current to mediate the oxidative coupling of thiols and arenes, avoiding the need for chemical oxidants. The regioselectivity of such reactions can sometimes be controlled by the electrode material and reaction conditions.

Visible-light-promoted sulfenylation has also gained traction as a green and efficient method. These reactions often involve the use of a photosensitizer to generate a reactive sulfur species from a suitable precursor, such as a disulfide or a sulfonyl chloride, which can then react with an arene.

A summary of representative metal-free sulfenylation methodologies is presented in the table below. While these examples showcase the diversity of approaches, the direct, regioselective synthesis of the meta-isomer of tolyl phenyl sulfide under metal-free conditions remains a specific challenge that often requires tailored synthetic strategies.

| Sulfur Source | Arene | Reagents/Conditions | Product(s) | Yield (%) | Reference |

| Diphenyl disulfide | N,N-Dimethylaniline | Selectfluor, CH3CN, rt | 4-(Phenylthio)-N,N-dimethylaniline | 95 | (F. G. Chen, et al., 2015) |

| Thiophenol | 4-Iodoanisole | K2CO3, DMSO, 120 °C | 4-Methoxyphenyl phenyl sulfide | 85 | (C. S. Yi, et al., 2011) |

| Benzenesulfonyl chloride | Indole | Na2S·9H2O, PEG-400, 80 °C | 3-(Phenylthio)indole | 92 | (J. Mao, et al., 2009) |

| Diphenyl disulfide | Phenol | TBAI, TBHP, H2O, 80 °C | 2-(Phenylthio)phenol and 4-(Phenylthio)phenol | 88 (total) | (Y. An, et al., 2014) |

Table 1. Examples of Metal-Free Sulfenylation Reactions. (TBAI = Tetrabutylammonium iodide, TBHP = tert-Butyl hydroperoxide, PEG-400 = Polyethylene glycol 400, DMSO = Dimethyl sulfoxide, CH3CN = Acetonitrile)

The development of these metal-free procedures is a testament to the ongoing innovation in synthetic organic chemistry, offering more environmentally benign pathways to valuable organosulfur compounds. Future research in this area will likely focus on improving the regioselectivity for challenging substrates and expanding the substrate scope to include a wider array of functional groups.

Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Methyl 3 Phenylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹H NMR spectrum of Benzene (B151609), 1-methyl-3-(phenylthio)- provides information on the number, environment, and connectivity of protons. The aromatic region of the spectrum is expected to be complex due to the presence of two substituted benzene rings, showing signals typically between 7.0 and 7.5 ppm. chemicalbook.comyoutube.com The nine aromatic protons would appear as a series of overlapping multiplets. The methyl group (-CH₃) attached to one of the benzene rings would produce a distinct singlet signal at a higher field, typically around 2.3 ppm. rsc.org

While specific experimental data for this compound is not widely available, the predicted chemical shifts and splitting patterns can be inferred from analyses of similar structures and substituent effects. youtube.comresearchgate.net The protons on the phenyl ring and the m-tolyl ring will exhibit complex spin-spin coupling, leading to multiplets. youtube.com

Table 1: Predicted ¹H NMR Spectral Data for Benzene, 1-methyl-3-(phenylthio)- This table is based on predictive models and data from analogous compounds.

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~ 7.40 - 7.10 | Multiplet | 9H | Aromatic Protons (Ar-H) |

| ~ 2.35 | Singlet | 3H | Methyl Protons (-CH₃) |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Benzene, 1-methyl-3-(phenylthio)- has 11 unique carbon environments due to the molecule's asymmetry: 9 aromatic carbons and two distinct aliphatic/aromatic carbons (the methyl carbon and the carbon it's attached to). Aromatic carbons typically resonate in the range of 110-160 ppm. nih.gov The carbon atom of the methyl group is expected at a much higher field, around 21 ppm. rsc.org The quaternary carbons, those directly bonded to the sulfur atom or the methyl group, generally show weaker signals. chemicalbook.comresearchgate.net

A study on substituted diphenyl sulfides provides context for the chemical shifts, where substituent effects significantly influence the resonance of the carbon atoms in the rings. nih.gov For instance, the carbon atom bearing the methyl group (C-3) and the carbon attached to the sulfur atom (C-1) on the tolyl ring will have distinct chemical shifts from the other aromatic carbons.

Table 2: Predicted ¹³C NMR Spectral Data for Benzene, 1-methyl-3-(phenylthio)- This table is based on predictive models and data from analogous compounds.

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~ 140 - 125 | Aromatic Carbons (Ar-C) |

| ~ 21 | Methyl Carbon (-CH₃) |

To unambiguously assign the proton and carbon signals and confirm the connectivity within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. nih.govthermofisher.com

COSY: A ¹H-¹H COSY spectrum would reveal correlations between adjacent protons. This would be particularly useful in tracing the connectivity of the protons around each of the two aromatic rings.

HSQC: An HSQC spectrum correlates each proton with its directly attached carbon atom. This experiment would definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, confirming the assignment of each C-H group.

HMBC: A Heteronuclear Multiple Bond Correlation experiment could further elucidate the structure by showing correlations between protons and carbons that are two or three bonds apart, for instance, showing a correlation from the methyl protons to the C-3 aromatic carbon. thermofisher.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.netchemspider.com

The FT-IR spectrum of Benzene, 1-methyl-3-(phenylthio)- is expected to show characteristic absorption bands corresponding to its functional groups. The presence of aromatic rings is indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The out-of-plane C-H bending vibrations for the meta-substituted and mono-substituted rings would appear in the fingerprint region (below 1000 cm⁻¹). The C-S stretching vibration is typically weak and appears in the 600-800 cm⁻¹ range. The aliphatic C-H stretching and bending vibrations from the methyl group are expected around 2950-2850 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Table 3: Predicted FT-IR Spectral Data for Benzene, 1-methyl-3-(phenylthio)- This table is based on data from analogous compounds and standard IR correlation tables.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Rings |

| 2975 - 2850 | Aliphatic C-H Stretch | -CH₃ Group |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~ 1450 & ~1375 | C-H Bend | -CH₃ Group |

| 850 - 670 | C-H Out-of-Plane Bend | Substituted Benzene |

| 800 - 600 | C-S Stretch | Thioether |

FT-Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The spectrum of Benzene, 1-methyl-3-(phenylthio)- would be expected to show a strong signal for the symmetric "ring breathing" vibration of the benzene rings around 1000 cm⁻¹. The C-S stretching vibration, which is often weak in the IR spectrum, can sometimes be more prominent in the Raman spectrum. Aromatic C-H stretching and the symmetric stretching of the methyl group would also be visible.

Table 4: Predicted FT-Raman Spectral Data for Benzene, 1-methyl-3-(phenylthio)- This table is based on data from analogous compounds and standard Raman correlation tables.

| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | Aromatic C-H Stretch | Aromatic Rings |

| ~ 2920 | Symmetric C-H Stretch | -CH₃ Group |

| ~ 1585 | C=C Stretch | Aromatic Rings |

| ~ 1000 | Ring Breathing Mode | Aromatic Rings |

| 800 - 600 | C-S Stretch | Thioether |

Compound Names

Analysis of Benzene Ring Group Wavenumbers and Substitution Patterns

The infrared (IR) spectrum of Benzene, 1-methyl-3-(phenylthio)- presents characteristic absorption bands that confirm the presence and substitution pattern of its two benzene rings. The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. For this compound, these vibrations are expected in the region of 3100-3000 cm⁻¹.

The substitution pattern on the benzene rings gives rise to specific out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ region. The methyl-substituted ring, being 1,3-disubstituted, and the phenylthio-substituted ring, being monosubstituted, will exhibit distinct absorption bands. The presence of a meta-substituted tolyl group is indicated by bands around 880-820 cm⁻¹ and 780-720 cm⁻¹. The monosubstituted phenyl group is confirmed by strong absorptions in the ranges of 770-730 cm⁻¹ and 720-680 cm⁻¹.

Furthermore, the C=C stretching vibrations within the aromatic rings are expected to produce a series of bands in the 1600-1450 cm⁻¹ region. These bands, while complex, are indicative of the aromatic character of the molecule.

Mass Spectrometry (MS)

Mass spectrometry techniques are pivotal in confirming the molecular weight and elemental composition of Benzene, 1-methyl-3-(phenylthio)-.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of moderately polar molecules. For Benzene, 1-methyl-3-(phenylthio)-, with a molecular formula of C₁₃H₁₂S, the expected molecular weight is approximately 200.31 g/mol . In ESI-MS analysis, the compound is expected to be observed as the protonated molecule [M+H]⁺ at an m/z value of approximately 201. This confirmation of the molecular ion peak is a crucial first step in the structural elucidation process.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. The calculated exact mass for the protonated molecule of Benzene, 1-methyl-3-(phenylthio)- ([C₁₃H₁₃S]⁺) is 201.0732. HRMS analysis is expected to yield a measured m/z value that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental composition of C₁₃H₁₂S.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of volatile compounds and confirming their identity. In a GC-MS analysis of a sample of Benzene, 1-methyl-3-(phenylthio)-, the gas chromatogram would ideally show a single major peak, indicating the purity of the compound. The retention time of this peak is a characteristic property of the compound under the specific GC conditions.

The mass spectrum associated with this GC peak provides a fragmentation pattern that serves as a molecular fingerprint. The fragmentation of Benzene, 1-methyl-3-(phenylthio)- would likely involve the cleavage of the C-S bond, leading to characteristic fragment ions corresponding to the tolyl and phenylthio moieties. This fragmentation pattern can be compared with library spectra or predicted fragmentation pathways to confirm the identity of the compound.

Electronic Absorption Spectroscopy (UV-Vis)

The UV-Vis spectrum of Benzene, 1-methyl-3-(phenylthio)- in a suitable solvent like ethanol (B145695) or cyclohexane (B81311) is expected to exhibit absorption bands characteristic of aromatic compounds containing a thioether linkage. The spectrum is anticipated to show multiple absorption maxima (λmax) corresponding to π → π* transitions within the benzene rings. The presence of the sulfur atom as a chromophore can influence the position and intensity of these bands. Typically, substituted benzenes show a strong absorption band around 255 nm. The conjugation between the phenyl rings through the sulfur atom may lead to a red shift (bathochromic shift) of these absorption bands to longer wavelengths.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound by determining the mass percentages of its constituent elements. For Benzene, 1-methyl-3-(phenylthio)-, with a molecular formula of C₁₃H₁₂S, the theoretical elemental composition can be calculated.

Theoretical Elemental Composition of Benzene, 1-methyl-3-(phenylthio)-

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 77.95 |

| Hydrogen | H | 1.01 | 12 | 12.12 | 6.05 |

| Sulfur | S | 32.07 | 1 | 32.07 | 16.02 |

| Total | 200.32 | 100.00 |

In modern analytical chemistry, high-resolution mass spectrometry (HRMS) often complements traditional elemental analysis. HRMS provides a highly accurate mass measurement of the parent ion, which can confirm the molecular formula with a high degree of certainty. For instance, in the characterization of similar diaryl sulfides, HRMS has been used to confirm the elemental composition by matching the experimentally observed mass to the calculated exact mass of the expected molecular formula. acs.org

Chromatographic Techniques for Purity and Composition Assessment

Chromatographic methods are indispensable for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two such techniques commonly employed in the analysis of diaryl sulfides.

A representative HPLC method for the analysis of diaryl sulfides might employ the following conditions:

Illustrative HPLC Parameters for Diaryl Sulfide (B99878) Analysis

| Parameter | Condition |

| Column | C18, 5 µm particle size, 4.6 x 250 mm |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Detector | UV at 254 nm |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

The retention time of the compound under these conditions would be a key identifier, and the peak area would be proportional to its concentration, allowing for purity assessment.

Thin-layer chromatography is a simple, rapid, and versatile technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. In the synthesis of diaryl sulfides, TLC is routinely used to observe the consumption of starting materials and the formation of the desired product. acs.orgescholarship.org

The choice of eluent (solvent system) is critical for achieving good separation of spots on the TLC plate. For diaryl sulfides, which are relatively nonpolar, mixtures of hexanes and ethyl acetate (B1210297) are commonly used. acs.orgescholarship.org The retention factor (Rf), defined as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions.

Typical TLC Conditions for Diaryl Sulfide Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ pre-coated plates |

| Eluent (Mobile Phase) | Mixtures of Hexanes and Ethyl Acetate (e.g., 9:1, 4:1) acs.orgescholarship.org |

| Visualization | UV light (254 nm) and/or staining with potassium permanganate (B83412) (KMnO₄) solution acs.orgescholarship.org |

By spotting the reaction mixture alongside the starting materials on a TLC plate, a chemist can visually track the progress of the synthesis. The appearance of a new spot corresponding to the product and the disappearance of the starting material spots indicate the reaction is proceeding. The presence of a single spot for the purified product suggests a high degree of purity.

Computational and Theoretical Studies on Benzene, 1 Methyl 3 Phenylthio

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of many-body systems. For Benzene (B151609), 1-methyl-3-(phenylthio)-, DFT calculations offer a detailed understanding of its molecular geometry, vibrational modes, electronic transitions, and magnetic properties.

Quantum Chemical Optimization of Molecular Geometry

The optimization of the molecular geometry of Benzene, 1-methyl-3-(phenylthio)- using DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), is a critical first step in computational analysis. nih.gov This process determines the most stable three-dimensional arrangement of the atoms by finding the minimum energy conformation on the potential energy surface.

The optimized structure reveals key bond lengths, bond angles, and dihedral angles. For instance, the C-C bond lengths within the benzene rings are typically found to be intermediate between single and double bonds, characteristic of aromatic systems. The dihedral angle between the two phenyl rings is a significant parameter, influencing the degree of π-conjugation between them. nih.gov Calculations have shown that different basis sets can yield slightly different values for these parameters, with larger basis sets generally providing more accurate results. nih.gov

| Parameter | B3LYP/6-31G(d) | B3LYP/6-311++G(d,p) |

| Dihedral Angle (Thiophene-Benzene) | 29.50° - 35.73° | Higher values than 6-31G(d) |

| C-S Bond Length (Thiophene) | ~1.73 Å | ~1.73 Å |

| C-C Bond Length (Benzene) | ~1.39 Å | ~1.39 Å |

Data adapted from studies on 3-phenylthiophene (B186537) derivatives. nih.gov

Prediction of Vibrational Frequencies and Intensities

Theoretical vibrational analysis through DFT calculations allows for the prediction of the infrared (IR) and Raman spectra of Benzene, 1-methyl-3-(phenylthio)-. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. nih.govscirp.org

These predicted frequencies are often scaled to correct for anharmonicity effects and the limitations of the theoretical model, leading to better agreement with experimental spectra. scirp.orgresearchgate.net The analysis helps in the assignment of specific vibrational modes, such as C-H stretching, C-C ring vibrations, and vibrations involving the sulfur atom and methyl group. scirp.orgnih.gov Comparing calculated and experimental spectra can confirm the molecular structure and provide insights into intermolecular interactions. nih.govresearchgate.net

Simulation of Electronic Absorption Spectra

Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. For Benzene, 1-methyl-3-(phenylthio)-, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a high-energy occupied molecular orbital (like the HOMO) to a low-energy unoccupied molecular orbital (like the LUMO).

Computational Prediction of NMR Chemical Shifts (e.g., GIAO Method)

The Gauge-Including Atomic Orbital (GIAO) method, within the framework of DFT, is a widely used approach for the accurate prediction of NMR chemical shifts. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be determined relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). nih.govnailib.com

The accuracy of the predicted chemical shifts is sensitive to the choice of the functional and basis set used in the calculation. nih.gov These theoretical predictions are invaluable for assigning the signals in experimental NMR spectra and can help in elucidating the detailed electronic environment of the atoms within the molecule. nailib.comdocbrown.info

Theoretical Insights into Reaction Mechanisms and Reactivity

DFT calculations provide profound insights into the reaction mechanisms and reactivity of Benzene, 1-methyl-3-(phenylthio)-. By mapping the potential energy surface for a given reaction, transition states and intermediates can be identified, and activation energies can be calculated. numberanalytics.commsu.eduresearchgate.netresearchgate.net

For electrophilic aromatic substitution reactions, a common reaction type for benzene derivatives, DFT can model the formation of the sigma-complex (arenium ion) intermediate and determine the regioselectivity of the reaction (i.e., whether substitution occurs at the ortho, meta, or para position). msu.eduresearchgate.net The electronic properties of the substituents (the methyl and phenylthio groups) play a crucial role in directing the incoming electrophile. msu.edu Theoretical models can elucidate the influence of factors like catalysts and solvent effects on the reaction pathway. numberanalytics.comresearchgate.netmasterorganicchemistry.com

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

The energies of the HOMO and LUMO, and the energy gap between them, are critical descriptors of a molecule's reactivity. researchgate.net A low HOMO-LUMO gap generally implies high reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO is associated with the ability to accept electrons. researchgate.net

For Benzene, 1-methyl-3-(phenylthio)-, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates the regions of high electron density (nucleophilic) and low electron density (electrophilic), respectively. This analysis complements the insights gained from DFT calculations on reaction mechanisms. nih.govnih.gov

Determination of HOMO-LUMO Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. A large gap suggests high stability, while a small gap implies the molecule is more reactive and can be easily excited.

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are commonly employed to determine these energy levels. For aromatic sulfur compounds, the HOMO is typically a π-orbital with significant contribution from the sulfur atom's lone pair electrons, while the LUMO is a π*-antibonding orbital distributed over the aromatic system.

Table 1: Representative Calculated HOMO-LUMO Gaps for Related Aromatic Compounds

| Compound | Method | HOMO (eV) | LUMO (eV) | Gap (eV) | Source |

| 1,4-Benzenedithiol (B1229340) (Planar) | DFT (B3LYP/6-31G(d)) | -6.22 | -1.13 | 5.09 | unl.edu |

| 1,4-Benzenedithiol (Planar) | HF/6-31G(d) | -7.95 | 2.50 | 10.45 | unl.edu |

| Terphenyl-dimethanethiol | PM3 (semi-empirical) | - | - | 7.7 | unl.edu |

| Benzene | B3LYP/6-31+G(d,p) | -6.74 | -0.22 | 6.52 | researchgate.net |

Note: This table presents data for analogous compounds to illustrate typical energy ranges. The exact values for Benzene, 1-methyl-3-(phenylthio)- would require specific calculations.

Analysis of Nodal Patterns and Electronic Transitions

The shapes and phases of molecular orbitals are described by their nodal patterns. A node is a region where the probability of finding an electron is zero. In π-systems like benzene, the molecular orbitals are characterized by nodal planes perpendicular to the plane of the molecule. masterorganicchemistry.comyoutube.com The energy of a molecular orbital increases with the number of nodes. youtube.com

For Benzene, 1-methyl-3-(phenylthio)-, the six π molecular orbitals of the methyl-substituted benzene ring and the six of the phenyl-substituted ring combine and interact through the sulfur bridge.

π1 (Lowest Energy): This orbital has zero nodal planes cutting through the ring, indicating constructive overlap between all adjacent p-orbitals. youtube.com

π2 and π3 (Degenerate in Benzene): These orbitals have one nodal plane and are degenerate (have the same energy) in unsubstituted benzene. masterorganicchemistry.com The presence of the methyl and phenylthio substituents on the m-tolyl ring lifts this degeneracy, leading to two distinct orbitals of similar energy.

π4 and π5 (Degenerate in Benzene):** These antibonding orbitals have two nodal planes. masterorganicchemistry.com Again, substitution breaks their degeneracy.

π6 (Highest Energy):* This antibonding orbital has three nodal planes, resulting in the highest energy level. masterorganicchemistry.com

Electronic transitions, such as those observed in UV-Vis spectroscopy, occur when an electron is promoted from an occupied orbital to an unoccupied one, most commonly from the HOMO to the LUMO. The nature of these frontier orbitals dictates the character of the transition. In Benzene, 1-methyl-3-(phenylthio)-, the HOMO is expected to have significant π-character with contributions from the sulfur lone pair and the electron-rich m-tolyl group, while the LUMO is a π* orbital primarily located on the phenylthio moiety. The resulting HOMO → LUMO transition would thus have significant charge-transfer character, moving electron density from the m-tolyl-sulfur part of the molecule to the phenyl ring.

Charge Distribution and Electrostatic Potential Analysis

The distribution of electrons within a molecule determines its polarity, reactivity, and intermolecular interactions. Several computational techniques are used to analyze this distribution.

Mulliken population analysis is a method for estimating partial atomic charges by dividing the electrons in each molecular orbital among the constituent atoms. wikipedia.org While widely used due to its simplicity, the method is known to be highly sensitive to the choice of basis set used in the calculation. wikipedia.org

For Benzene, 1-methyl-3-(phenylthio)-, one can predict the general charge distribution based on electronegativity. The sulfur atom, being more electronegative than the carbon atoms it is bonded to, is expected to carry a partial negative charge. The hydrogen atoms, being less electronegative than carbon, will have partial positive charges. The carbon atoms of the aromatic rings will have varying charges depending on their position relative to the electron-donating methyl group and the electron-withdrawing/donating phenylthio group. The ipso-carbons attached to the sulfur atom will likely be electropositive due to the pull from the sulfur atom.

Table 2: Predicted Qualitative Mulliken Charges for Key Atoms in Benzene, 1-methyl-3-(phenylthio)-

| Atom/Group | Predicted Mulliken Charge | Rationale |

| Sulfur (S) | Negative | Higher electronegativity than carbon. |

| Phenyl Ring Carbons | Variably Negative/Positive | Influence of the sulfur bridge. |

| m-Tolyl Ring Carbons | Variably Negative/Positive | Influence of the sulfur bridge and the electron-donating methyl group. |

| Methyl Group Carbons | Slightly Negative | More electronegative than hydrogen. |

| Hydrogen Atoms | Positive | Lower electronegativity than carbon. |

Note: This table is a qualitative prediction. Actual values require specific quantum chemical calculations.

Natural Bond Orbital (NBO) analysis transforms the calculated wave function into a localized form that corresponds to the familiar Lewis structure of lone pairs and chemical bonds. wikipedia.orgwisc.edu This method provides a more robust description of charge distribution and allows for the quantitative analysis of delocalization effects through second-order perturbation theory. uni-muenchen.de This analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonds or Rydberg orbitals).

In Benzene, 1-methyl-3-(phenylthio)-, key intramolecular interactions revealed by NBO analysis would include:

Delocalization of Sulfur Lone Pairs: The lone pair orbitals on the sulfur atom (donor NBOs) can interact with the π* antibonding orbitals of the adjacent phenyl and m-tolyl rings (acceptor NBOs). This pπ-π* conjugation is a stabilizing interaction that delocalizes electron density from the sulfur into the aromatic systems.

Hyperconjugation: The σ bonds of the methyl group's C-H bonds (donors) can interact with the π* orbitals of the m-tolyl ring, a phenomenon known as hyperconjugation, which contributes to the electron-donating effect of the methyl group.

Intra-ring Delocalization: The analysis also quantifies the π-delocalization within each aromatic ring, confirming the aromatic character.

The Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution of a molecule in 3D space. uni-muenchen.de It maps the electrostatic potential onto a constant electron density surface, using a color scale to indicate regions of different potential.

Red/Yellow Regions: Indicate negative electrostatic potential, where a positive test charge would be attracted. These areas are rich in electrons and are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, where a positive test charge would be repelled. These areas are electron-deficient and are prone to nucleophilic attack.

Green Regions: Indicate neutral or near-zero potential.

For Benzene, 1-methyl-3-(phenylthio)-, the MEP map is expected to show:

A region of high negative potential (red/yellow) around the sulfur atom due to its lone pairs of electrons. researchgate.net

Negative potential above and below the planes of the two aromatic rings, corresponding to the π-electron clouds. researchgate.netpinterest.com

Regions of positive potential (blue) located around the hydrogen atoms of the molecule.

The MEP map provides a clear, intuitive guide to the molecule's reactive sites and intermolecular interaction preferences. uni-muenchen.de

Calculation of Linear and Nonlinear Optical Properties

The interaction of a molecule with an external electric field, such as that from light, gives rise to its optical properties. Computational methods can predict both linear and nonlinear optical (NLO) responses.

Linear Optical Properties: These are described by the molecular polarizability (α). Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an electric field. Molecules with extensive electron delocalization, like aromatic systems, tend to have higher polarizability.

Nonlinear Optical (NLO) Properties: These are described by the first (β) and second (γ) hyperpolarizabilities. NLO materials have applications in technologies like frequency conversion and optical switching. Significant NLO responses are often found in molecules that possess a combination of electron-donating and electron-accepting groups connected by a π-conjugated system, leading to a large change in dipole moment upon excitation.

For Benzene, 1-methyl-3-(phenylthio)-, the structure contains elements conducive to NLO activity. The m-tolyl group (weakly electron-donating) and the phenylthio group, connected through the sulfur bridge, create a π-conjugated system with a degree of charge asymmetry. The sulfur atom itself can act as a π-donor, enhancing electron delocalization across the molecule. The HOMO-LUMO gap is a key indicator; a smaller gap often correlates with larger hyperpolarizability values. Therefore, computational analysis of the β and γ tensors would be essential to quantify the NLO potential of this compound.

Dipole Moment Determination

The dipole moment is a fundamental measure of the asymmetry of charge distribution within a molecule. While benzene itself has a zero dipole moment due to its perfect symmetry, the introduction of substituents disrupts this balance. For "Benzene, 1-methyl-3-(phenylthio)-", a non-zero dipole moment is expected due to the different electronegativities and spatial arrangement of the methyl (-CH₃) and phenylthio (-S-C₆H₅) groups.

The net dipole moment of a disubstituted benzene can be approximated by the vector sum of the individual dipole moments of the monosubstituted benzenes. The methyl group is a weak electron-donating group, creating a small dipole moment directed from the ring to the substituent. The phenylthio group's contribution is more complex, influenced by the electronegativity of the sulfur atom and the potential for resonance, but it generally results in a significant dipole moment.

Computational methods like Density Functional Theory (DFT) are employed to calculate the dipole moment with high accuracy by solving the electronic structure of the molecule. For "Benzene, 1-methyl-3-(phenylthio)-", the calculation would involve optimizing the molecular geometry and then determining the charge distribution. The meta-positioning of the substituents (at a 120° angle) means the individual bond dipoles will not cancel each other out, resulting in a permanent molecular dipole moment.

Table 1: Vector Contributions to the Dipole Moment of Benzene, 1-methyl-3-(phenylthio)-

| Substituent | Type | Expected Dipole Contribution |

| Methyl (-CH₃) | Electron-Donating | Small, directed away from the ring |

| Phenylthio (-S-C₆H₅) | Electron-Withdrawing (inductive) / Donating (resonance) | Larger, complex vector contribution |

| Net Molecular Dipole | - | Non-zero, vector sum of group moments |

This table is based on theoretical principles as specific experimental or computational data for Benzene, 1-methyl-3-(phenylthio)- was not found in the searched literature.

Computations of Polarisability and First Hyperpolarisability

Polarisability (α) and first hyperpolarisability (β) are crucial properties for describing a molecule's response to an external electric field, which is fundamental to understanding its potential in nonlinear optical (NLO) applications. Polarisability relates to the linear response (induced dipole moment), while hyperpolarisability describes the nonlinear, higher-order response.

Computational chemistry provides the means to calculate these properties, typically using DFT or other advanced quantum mechanical methods. These calculations can predict whether a molecule will exhibit significant NLO behavior. For "Benzene, 1-methyl-3-(phenylthio)-", the presence of the π-conjugated system of the benzene rings and the sulfur atom with its lone pairs of electrons suggests a potentially high polarisability. The interaction between the electron-donating methyl group and the phenylthio group can enhance the molecular asymmetry and electron mobility, which are key factors for a large hyperpolarisability value.

Table 2: Predicted Contributions to Polarisability and Hyperpolarisability

| Molecular Feature | Effect on Polarisability (α) | Effect on First Hyperpolarisability (β) |

| Benzene Rings | High due to delocalized π-electrons | Moderate, enhanced by substituents |

| Methyl Group (-CH₃) | Minor increase | Minor increase through electron donation |

| Phenylthio Group (-S-C₆H₅) | Significant increase due to sulfur's polarisability and second phenyl ring | Significant increase, acts as a π-donor/acceptor |

| Overall Molecule | High | Potentially significant |

This table represents a qualitative prediction based on chemical principles, as specific computational data for Benzene, 1-methyl-3-(phenylthio)- were not available in the reviewed sources.

Thermodynamic Property Computations at Varying Temperatures

The thermodynamic properties of a compound, such as enthalpy (H), entropy (S), and heat capacity (Cₚ), are essential for understanding its stability and behavior under different thermal conditions. While experimental calorimetry is the traditional method for determining these values, computational methods can provide reliable estimates across a wide range of temperatures.

Using statistical mechanics combined with the results of quantum chemical calculations (like vibrational frequencies from DFT), it is possible to compute the thermodynamic functions of "Benzene, 1-methyl-3-(phenylthio)-". These calculations can predict how the energy and disorder of the system change with temperature. For instance, the NIST WebBook provides a boiling point of 582.7 K for this compound. This experimental value can be used as a benchmark for validating computational models. Generally, entropy and heat capacity are expected to increase with temperature due to greater access to vibrational, rotational, and translational energy states.

Table 3: Conceptual Thermodynamic Data for Benzene, 1-methyl-3-(phenylthio)-

| Temperature (K) | Enthalpy (H) (kJ/mol) | Entropy (S) (J/mol·K) | Heat Capacity (Cₚ) (J/mol·K) |

| 298.15 | Value | Value | Value |

| 400 | Value > 298.15K | Value > 298.15K | Value > 298.15K |

| 500 | Value > 400K | Value > 400K | Value > 400K |

Note: This table is illustrative. Specific computed values for Benzene, 1-methyl-3-(phenylthio)- were not found in the searched literature. The trend shown is based on the fundamental principles of thermodynamics.

Investigation of Substituent Effects on Electronic and Molecular Structures

The presence of substituents on a benzene ring profoundly alters its electronic properties and chemical reactivity. In "Benzene, 1-methyl-3-(phenylthio)-", the interplay between the methyl and phenylthio groups dictates the electron density distribution across the aromatic ring.

The methyl group (-CH₃) is a classic electron-donating group through an inductive effect and hyperconjugation. It is considered an "activating" group, meaning it makes the benzene ring more reactive toward electrophilic substitution than unsubstituted benzene. It directs incoming electrophiles to the ortho and para positions relative to itself.

With substituents at the 1 and 3 positions, their directing effects overlap and influence the reactivity of the remaining positions (2, 4, 5, and 6) on the ring. The combined electronic effects determine the most likely sites for further chemical reactions.

Table 4: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Ring Effect | Directing Influence |

| Methyl (-CH₃) | Electron-Donating (+I) | Hyperconjugation (+R) | Activating | Ortho, Para |

| Phenylthio (-S-C₆H₅) | Electron-Withdrawing (-I) | Electron-Donating (+R) | Weakly Activating/Deactivating | Ortho, Para |

Advanced Applications of Phenylthio Substituted Aromatics in Materials and Catalysis

Design and Synthesis of Phenylthio-Containing Ligands for Transition Metal Catalysis

The synthesis of phenylthio-containing ligands, including "Benzene, 1-methyl-3-(phenylthio)-", is often achieved through modern cross-coupling methodologies. Palladium-catalyzed reactions have proven particularly effective for the formation of the crucial C-S bond. rsc.orgrsc.org Common strategies involve the coupling of an aryl halide or triflate with a thiol or a thiol surrogate. For instance, the reaction of 3-methylphenyl halides with thiophenol in the presence of a palladium catalyst and a suitable base provides a direct route to "Benzene, 1-methyl-3-(phenylthio)-".

Another powerful technique for the regioselective functionalization of aromatic rings is Directed ortho Metalation (DoM). wikipedia.orgnih.gov In this approach, a directing metalation group (DMG) on the aromatic ring guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. While the phenylthio group itself is not a strong DMG, related sulfur-containing functionalities can be employed to direct the introduction of substituents, which can then be further elaborated to generate the desired ligand scaffold. The versatility of these synthetic methods allows for the creation of a diverse library of phenylthio-containing ligands with varying steric and electronic properties, crucial for fine-tuning their performance in catalytic applications.

Key synthetic strategies for phenylthio-containing ligands are summarized in the table below.

| Synthetic Method | Description | Key Reagents | Reference(s) |

| Palladium-Catalyzed Cross-Coupling | Forms a C-S bond between an aryl halide/triflate and a thiol. | Palladium catalyst (e.g., Pd(dba)₂), phosphine (B1218219) ligand, base. | rsc.orgrsc.orgacs.org |

| Directed ortho Metalation (DoM) | Regioselective functionalization at the position ortho to a directing group. | Organolithium reagent (e.g., n-butyllithium), directing group. | wikipedia.orgnih.gov |

Exploration of Catalytic Activation Processes (e.g., Oxidation of Alcohols, Transfer Hydrogenation)

Phenylthio-substituted aromatic compounds have emerged as promising ligands for a variety of transition metal-catalyzed reactions, most notably in the oxidation of alcohols and transfer hydrogenation processes.

Oxidation of Alcohols: Ruthenium complexes bearing thioether ligands have demonstrated significant catalytic activity in the aerobic oxidation of alcohols to aldehydes and ketones. nih.gov The sulfur atom in the ligand can effectively stabilize the metal center in different oxidation states, facilitating the catalytic cycle. While direct use of "Benzene, 1-methyl-3-(phenylthio)-" as a ligand in this specific context is not extensively documented in readily available literature, the principles derived from studies on analogous thioether ligands suggest its potential. The electronic properties of the phenylthio group can influence the redox potential of the ruthenium catalyst, thereby modulating its reactivity and selectivity.

Transfer Hydrogenation: Transfer hydrogenation, a process that involves the transfer of hydrogen from a donor molecule (like isopropanol (B130326) or formic acid) to a substrate, is a cornerstone of organic synthesis. acs.org Rhodium and ruthenium complexes featuring sulfur-containing ligands have been successfully employed as catalysts in the asymmetric transfer hydrogenation of ketones, yielding chiral alcohols with high enantioselectivity. rsc.orgnih.gov

A notable example involves ruthenium, rhodium, and iridium catalysts incorporating a (phenylthio)methyl-pyridine scaffold for the transfer hydrogenation of ketones and aldehydes in water, using glycerol (B35011) as a hydrogen source. colab.ws This demonstrates the potential of phenylthio-containing ligands to operate in environmentally benign solvent systems. The sulfur atom's coordination to the metal center is believed to play a crucial role in the catalytic cycle, influencing both the activity and selectivity of the transformation. The modular nature of these ligands allows for systematic modifications to the aromatic backbone, such as the introduction of a methyl group in "Benzene, 1-methyl-3-(phenylthio)-", which can be used to fine-tune the steric and electronic environment around the metal center.

The table below highlights key findings in the catalytic applications of phenylthio-ligated complexes.

| Catalytic Process | Metal Center | Ligand Type | Key Findings | Reference(s) |

| Alcohol Oxidation | Ruthenium | Thioether Ligands | Efficient aerobic oxidation of alcohols to aldehydes and ketones. | nih.gov |

| Transfer Hydrogenation | Rhodium, Ruthenium | Amino acid derived thioamides | High enantioselectivity in the reduction of ketones. | rsc.orgnih.gov |

| Transfer Hydrogenation | Ruthenium, Rhodium, Iridium | (Phenylthio)methyl-pyridine | Catalytic activity in water with glycerol as a hydrogen donor. | colab.ws |

Engineering for Specific Catalytic Transformations and Reaction Scope

The performance of a transition metal catalyst is intricately linked to the structure of its coordinating ligands. The ability to engineer ligands with specific properties is therefore paramount for achieving desired catalytic transformations and expanding their reaction scope. Phenylthio-substituted aromatics offer a versatile platform for such ligand design.

Structure-activity relationship (SAR) studies are instrumental in understanding how modifications to a ligand's structure impact catalytic performance. nih.govnih.gov For phenylthio-containing ligands, key parameters that can be systematically varied include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups on the aromatic rings of the ligand can modulate the electron density at the metal center. This, in turn, influences the metal's reactivity towards substrate binding and activation. For example, the methyl group in "Benzene, 1-methyl-3-(phenylthio)-" is a weak electron-donating group, which can subtly alter the electronic properties of the ligand compared to an unsubstituted phenylthiobenzene.

Steric Hindrance: The size and position of substituents on the ligand scaffold can create a specific steric environment around the metal center. This steric bulk can be exploited to control the selectivity of a reaction, for instance, by favoring the approach of a substrate from a particular direction, which is a key principle in asymmetric catalysis.

Chelation and Bite Angle: By incorporating additional coordinating atoms into the ligand framework, multidentate ligands can be created. The geometry of these ligands, particularly the "bite angle" between the coordinating atoms, can enforce a specific coordination geometry on the metal center, thereby influencing its catalytic activity and selectivity.

Through rational design and systematic modification of phenylthio-containing ligands, it is possible to develop catalysts that are highly active and selective for a specific chemical transformation, and to broaden the range of substrates that can be effectively converted.

Investigation of Potential in Nonlinear Optical Materials (Based on Electronic Properties)

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in photonics, including optical data storage and signal processing. nih.gov The NLO response of a molecule is related to its ability to polarize in the presence of a strong electric field, a property that is enhanced in molecules with extended π-conjugated systems and charge-transfer characteristics.

Substituted benzenes are a class of compounds that have been investigated for their NLO properties. rsc.orgnih.govrsc.org The introduction of donor and acceptor groups onto the benzene (B151609) ring can lead to an increase in the third-order NLO susceptibility. The phenylthio group can act as an electron-donating group through resonance, and its presence, in conjunction with other substituents, can enhance the NLO response.

The table below shows a comparison of third-order hyperpolarizability for some related compounds.

| Compound | Third-Order Hyperpolarizability (γ) | Reference |

| Benzene | Base value for comparison | aps.org |

| Nitrobenzene (B124822) | Increased γ due to acceptor group | nih.gov |

| meta-Nitroaniline | Further enhancement with donor-acceptor pair | nih.gov |

Utility as Key Intermediates in Complex Chemical Synthesis

Aromatic compounds are fundamental building blocks in organic synthesis, serving as precursors for a vast array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. youtube.comtcichemicals.comnamiki-s.co.jp "Benzene, 1-methyl-3-(phenylthio)-" and related phenylthio-substituted aromatics are valuable intermediates due to the synthetic versatility of the functional groups they possess.

The aromatic rings can undergo a variety of electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups at specific positions. The regioselectivity of these reactions is directed by the existing substituents. For instance, the methyl group is an ortho, para-director, while the phenylthio group is also generally considered to be an ortho, para-director. The interplay of these directing effects can be strategically utilized in multi-step syntheses. lumenlearning.com

Furthermore, the carbon-sulfur bond can be a site for further chemical transformations. For example, oxidation of the sulfide (B99878) can lead to the corresponding sulfoxide (B87167) or sulfone, which have different electronic properties and can participate in a range of chemical reactions. The ability to perform these transformations makes "Benzene, 1-methyl-3-(phenylthio)-" a versatile synthon, providing access to a wide range of derivatives with diverse functionalities. Its role as a key intermediate lies in its capacity to be elaborated into more complex molecular architectures through a sequence of well-established synthetic operations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.